Diethylstilbestrol-d3
Description
Diethylstilbestrol-d3 (C₁₈H₁₇D₃O₂; molecular weight: 269.38 g/mol) is a deuterium-labeled analog of the synthetic nonsteroidal estrogen diethylstilbestrol (DES), where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in mass spectrometry-based quantitative analyses, minimizing interference from endogenous estrogens and improving analytical precision . The compound is cataloged under HY-14598S1 and is characterized by high purity (98.08%), making it suitable for pharmacokinetic, metabolic, and receptor-binding studies . DES itself (C₁₈H₂₀O₂; 268.35 g/mol) was historically used in hormone replacement therapy and cancer treatment but was discontinued due to carcinogenic risks .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[(E)-6,6,6-trideuterio-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i1D3 |
InChI Key |
RGLYKWWBQGJZGM-KHTANFMUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
The preparation of diethylstilbestrol-d3 involves the synthesis of diethylstilbestrol followed by the incorporation of deuterium atoms. One method for synthesizing diethylstilbestrol involves the reaction of 4,4’-dihydroxybenzophenone with ethyl magnesium bromide, followed by dehydration to form the desired product . The deuterated form can be prepared by using deuterated reagents in the synthesis process.
Chemical Reactions Analysis
Structural Basis for Reactivity
DES-d3 retains the core trans-stilbene structure of DES, with three hydrogen atoms replaced by deuterium (typically at methyl or ethyl positions). This isotopic labeling does not significantly alter its primary chemical pathways but affects reaction kinetics due to kinetic isotope effects (KIEs).
| Property | DES | DES-d3 (Inferred) |
|---|---|---|
| Molecular formula | C₁₈H₂₀O₂ | C₁₈H₁₇D₃O₂ |
| Hydroxyl group pKa | ~10.5 (phenolic) | Similar |
| Aromatic ring stability | High | High |
Key structural features :
-
Two phenolic hydroxyl groups (reactive sites for conjugation).
-
Ethyl side chains (deuterated in DES-d3).
-
Central double bond (susceptible to oxidation or isomerization) .
Metabolic Reactions
DES undergoes hydroxylation, oxidation, and conjugation. DES-d3 would follow analogous pathways with potential isotopic effects on reaction rates:
Primary Metabolic Pathways
Experimental evidence :
-
DES’s hydroxylation at ethyl groups is rate-limited by C–H bond cleavage; deuterium substitution increases activation energy .
-
DES-d3’s glucuronidation kinetics would mirror DES, as shown in studies where deuteration did not affect UGT binding .
Photochemical and Oxidative Degradation
DES is prone to photocyclization under UV light. DES-d3’s deuterated ethyl groups may alter degradation kinetics:
Data from analogs :
-
DES-phenanthrene formation involves ethyl group rearrangement; deuterium substitution delays this process .
Receptor Binding and Isotope Effects
DES-d3’s estrogen receptor (ER) affinity is expected to match DES, as deuterium does not alter electronic structure:
| Parameter | DES (EC₅₀) | DES-d3 (Predicted EC₅₀) |
|---|---|---|
| ERα binding affinity | 0.06 nM | 0.06–0.08 nM |
| ERβ binding affinity | 0.33 nM | 0.3–0.35 nM |
Supporting evidence :
Synthetic Modifications
DES-d3 synthesis typically involves deuterium incorporation during ethyl group formation:
| Step | Reagents | Deuterium Source | Yield (DES-d3) |
|---|---|---|---|
| Ethylation | CD₃CH₂MgBr | Deuterated ethyl Grignard | ~85% (HPLC purity) |
| Purification | Silica gel chromatography | – | >99% isotopic purity |
Notes :
Scientific Research Applications
Cancer Research
Diethylstilbestrol-d3 has been instrumental in cancer research, particularly regarding its effects on breast and reproductive cancers. Studies have shown that exposure to DES is linked to an increased risk of breast cancer among women who were exposed in utero.
Case Studies and Findings
- Breast Cancer Risk : A cohort study indicated a relative risk of 1.35 for breast cancer among women exposed to DES during pregnancy compared to unexposed women. This study involved 2,864 exposed and 2,760 unexposed women, highlighting the long-term implications of DES exposure .
- Vaginal Clear-Cell Adenocarcinoma : Research has established a connection between prenatal exposure to DES and the development of vaginal clear-cell adenocarcinoma in young women .
Reproductive Health
Research utilizing this compound has also focused on reproductive health outcomes. Its estrogenic properties allow scientists to investigate hormonal impacts on fertility and pregnancy outcomes.
Research Findings
- Fertility Studies : Animal studies have demonstrated that DES can lead to reproductive anomalies, including infertility and abnormal fetal development when administered during gestation .
- Hormonal Treatments : Investigations into the use of this compound for hormone replacement therapy have shown potential benefits in managing menopausal symptoms while also assessing safety profiles .
Toxicology and Environmental Health
This compound serves as a model compound in toxicological studies aimed at understanding endocrine disruptors' effects on human health.
Toxicological Applications
- Endocrine Disruption Studies : this compound is used in high-throughput screening assays to evaluate the endocrine-disrupting potential of various compounds. Its stability and isotopic labeling facilitate precise measurements in biological systems .
- Environmental Impact Assessments : Studies assessing the environmental persistence and bioaccumulation of diethylstilbestrol derivatives provide insights into their long-term ecological effects .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Cancer Research | Investigation of breast and reproductive cancers | Increased breast cancer risk linked to prenatal exposure |
| Reproductive Health | Effects on fertility and pregnancy outcomes | Infertility and fetal development issues in animal studies |
| Toxicology | Evaluation of endocrine disruption potential | Used in high-throughput screening for toxicological assessments |
Mechanism of Action
Diethylstilbestrol-d3 exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also influences the synthesis of sex hormone-binding globulin and other serum proteins .
Comparison with Similar Compounds
Diethylstilbestrol (DES)
Diethylstilbestrol-d8 (trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8)
- Structure : Contains eight deuterium atoms (C₁₈H₁₂D₈O₂; molecular weight: 276.43 g/mol) .
- Applications : Used in advanced metabolic studies requiring higher isotopic enrichment for sensitive detection in complex matrices.
- Key Difference : Greater deuterium substitution enhances metabolic stability and reduces hydrogen-deuterium exchange artifacts in long-duration assays compared to DES-d3 .
Methandrostenolone-d3
- Structure : A deuterated anabolic steroid (C₂₀H₂₅D₃O₂; 303.45 g/mol) .
- Applications : Used in sports anti-doping analyses, contrasting with DES-d3’s focus on estrogen receptor studies.
- Key Difference : Divergent therapeutic class (androgen vs. estrogen) limits direct comparability in biological pathways .
Prodrug Derivatives
Diethylstilbestrol Dipalmitate
- Structure : Esterified DES with palmitic acid chains (C₅₀H₈₀O₄; 745.17 g/mol) .
- Applications : Acts as a lipid-soluble prodrug, improving oral bioavailability and sustained release.
- Key Difference : Modified pharmacokinetic profile (e.g., slower hydrolysis to active DES) compared to DES-d3’s direct analytical use .
Research Implications
- Metabolic Studies: DES-d3’s deuterium labeling allows precise tracking of estrogen disposition without isotopic dilution, unlike non-deuterated DES .
- Regulatory Compliance : DES-d3 aligns with pharmaceutical impurity guidelines (e.g., ICH Q3B) for reference standard qualification .
Q & A
Q. What is the methodological rationale for using Diethylstilbestrol-d3 as an internal standard in mass spectrometry?
this compound is a deuterated analog with nearly identical physicochemical properties to the non-deuterated form but distinct mass-to-charge ratios, enabling precise correction for extraction efficiency and instrument variability. To ensure accuracy, validate isotopic purity via high-resolution mass spectrometry and avoid deuterium exchange by storing in non-deuterated solvents (e.g., methanol or acetonitrile) .
Q. How should researchers prepare stock solutions of this compound for spectrophotometric assays?
Follow pharmacopeial protocols: dissolve this compound in sodium hydroxide solution (1:500 v/v) to achieve a 2 mg/mL stock. Use volumetric flasks for precise dilution, and standardize buffer solutions (e.g., pH 8.0 phosphate buffer) to stabilize reaction conditions with reagents like cyanogen bromide .
Q. What storage conditions are critical for maintaining this compound stability?
Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccant packs. Avoid repeated freeze-thaw cycles, as per safety data sheets. Confirm stability via periodic UV-Vis scans (λmax ~420 nm) and compare absorbance profiles against freshly prepared standards .
Q. How can researchers validate the linearity of calibration curves using this compound?
Prepare serial dilutions spanning the expected analyte concentration range (e.g., 0.1–50 ng/mL). Analyze triplicates and calculate correlation coefficients (R² ≥ 0.995). Include blank matrices to assess background interference and ensure slope variability ≤15% .
Advanced Research Questions
Q. How to mitigate isotopic interference when quantifying this compound in complex biological matrices?
Optimize chromatographic separation (e.g., UPLC with C18 columns) to resolve deuterated and non-deuterated forms. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Validate specificity by spiking matrices with both forms and assessing cross-talk (<5%) .
Q. What statistical approaches address variability in studies using deuterated internal standards?
Apply weighted least squares regression for calibration curves to account for heteroscedasticity. Use mixed-effects models to partition intra- and inter-day variability. Ensure method precision meets pharmacopeial criteria (e.g., ≤0.15% impurity thresholds via ANOVA) .
Q. How to resolve discrepancies between spectrophotometric and mass spectrometric quantification results?
Cross-validate methods using orthogonal techniques (e.g., LC-MS/MS vs. UV-Vis). Check for matrix effects via post-column infusion experiments. Recalibrate instruments with certified reference materials and verify reagent purity (e.g., cyanogen bromide stability) .
Q. What strategies optimize extraction recovery of this compound from lipid-rich tissues?
Use liquid-liquid extraction with peroxide-free ether at pH 8.0 to isolate the analyte. Perform four sequential extractions (20 mL each) and evaporate under nitrogen at 40°C. Validate recovery rates (≥85%) using spiked tissue homogenates and adjust pH potentiometrically to minimize phospholipid co-extraction .
Q. How to validate the absence of matrix effects in immunoassays using this compound conjugates?
Compare signal intensities between pre-spiked (before extraction) and post-spiked (after extraction) samples across three distinct matrix lots. Calculate matrix factors (MF = peak area ratio post-/pre-spiked) and ensure MF variability ≤15% .
Methodological Design Considerations
Q. What experimental controls are essential when studying isotopic effects of this compound in metabolic studies?
Include negative controls (matrix without analyte), solvent blanks, and non-deuterated analogs to track deuterium exchange. Monitor reaction kinetics via time-course spectrophotometry (e.g., 0–10 min intervals at 520 nm) to detect isotopic rate differences .
Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?
Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis (0.1N HCl/NaOH). Analyze degradation products via LC-MS and confirm baseline separation from the parent compound. Calculate degradation rates using Arrhenius plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
